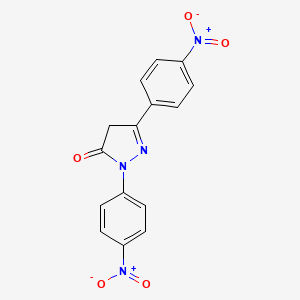

2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Overview

Description

2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as BNPP, is a chemical compound that has been widely used in scientific research. This compound is a pyrazolone derivative that has a nitrophenyl group attached to each of its pyrazolone rings. BNPP has been found to possess various biochemical and physiological effects, making it an important compound for scientific research.

Scientific Research Applications

Optoelectronic Applications

2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been explored in the field of optoelectronics. For instance, novel heterocyclic compounds with structural similarities have been synthesized and characterized, showing potential for opto-electronic applications due to their blue and green emission properties under UV light. These materials' bandgap energies were obtained from both experimental and theoretical calculations, indicating their suitability for use in optoelectronic devices (Ramkumar & Kannan, 2015).

Catalysis and Green Chemistry

In green chemistry, this compound has been involved in the synthesis of various organic compounds. For example, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, was used as a catalyst for synthesizing derivatives of this compound. This methodology emphasizes cost-effectiveness and environmental sustainability, as well as high yields and short reaction times (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Studies have shown that certain derivatives of this compound can effectively inhibit corrosion in various environments, such as in mild steel in hydrochloric acid. This application is crucial in industries like petroleum where corrosion can pose significant challenges (Lagrenée et al., 2001).

Synthesis of Bioactive Compounds

This compound has also been used in synthesizing bioactive compounds. For instance, bis(pyrazolyl)methanes, which have a wide range of biological activities and applications in chelating and extracting different metal ions, are synthesized using derivatives of 2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one. The synthesis processes often involve multi-component reactions, highlighting the compound's versatility in creating biologically significant molecules (Sadeghpour & Olyaei, 2021).

properties

IUPAC Name |

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O5/c20-15-9-14(10-1-3-12(4-2-10)18(21)22)16-17(15)11-5-7-13(8-6-11)19(23)24/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANFIKBVCOCILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)

![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)

![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)

![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)

![1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4881849.png)